3H-Spiperone

Description

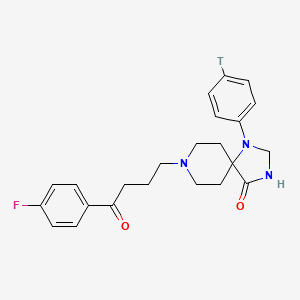

Structure

2D Structure

3D Structure

Properties

CAS No. |

80154-50-3 |

|---|---|

Molecular Formula |

C23H26FN3O2 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(4-tritiophenyl)-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)/i1T |

InChI Key |

DKGZKTPJOSAWFA-CNRUNOGKSA-N |

Isomeric SMILES |

[3H]C1=CC=C(C=C1)N2CNC(=O)C23CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

[³H]-Spiperone Binding to Dopamine D₂ Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [³H]-Spiperone as a radioligand for characterizing dopamine D₂ receptors. It includes quantitative binding data, detailed experimental protocols, and visualizations of the D₂ receptor signaling pathway and experimental workflows.

Core Concepts

[³H]-Spiperone is a potent and widely used radiolabeled antagonist for studying the dopamine D₂ receptor, a member of the D₂-like family of dopamine receptors. Its high affinity and selectivity make it an invaluable tool in neuroscience research and drug discovery, particularly for screening compounds for potential antipsychotic activity. The binding of [³H]-Spiperone to D₂ receptors is typically characterized by its equilibrium dissociation constant (Kd), which represents the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium, and the maximum receptor density (Bmax), which indicates the total number of binding sites in a given tissue or cell preparation.

Quantitative Binding Data of [³H]-Spiperone for Dopamine D₂ Receptors

The binding affinity of [³H]-Spiperone for the dopamine D₂ receptor has been determined in various experimental systems. The following table summarizes key quantitative data from the literature.

| Tissue/Cell Line | Kd (nM) | Bmax (pmol/mg protein or fmol/mg protein) | Species | Reference |

| HEK293 cells expressing recombinant D₂ receptors | 0.057 ± 0.013 | 2.41 ± 0.26 pmol/mg protein | Rat | [1] |

| Bovine adrenal medullary membranes | 0.09 | 51 fmol/mg protein | Bovine | [2] |

| Rat striatum (in vitro) | Not explicitly stated, but affinity is ~200 times higher than in vivo | 31 pmol/g | Rat | [3] |

| Rat striatum (in vivo) | Not explicitly stated, but affinity is ~200 times lower than in vitro | 34 pmol/g | Rat | [3] |

Note: The affinity of [³H]-Spiperone can vary depending on the experimental conditions, such as tissue preparation, buffer composition, and incubation temperature.

Experimental Protocols

Accurate determination of [³H]-Spiperone binding parameters relies on meticulous experimental design and execution. Below are detailed methodologies for saturation and competition binding assays.

I. Membrane Preparation from Tissues or Cells

This protocol describes the preparation of crude membrane fractions enriched with dopamine D₂ receptors.

-

Homogenization: Harvest tissue or cells and place them in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize using a Dounce homogenizer or a Polytron homogenizer.[4]

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[4]

-

High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[4]

-

Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step to wash the membranes.

-

Final Resuspension: Resuspend the final membrane pellet in the assay buffer at a desired protein concentration. Protein concentration can be determined using a standard protein assay, such as the Bradford assay.

-

Storage: Membranes can be used immediately or stored at -80°C for future use.

II. Saturation Binding Assay

This assay is performed to determine the Kd and Bmax of [³H]-Spiperone for the D₂ receptor.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding.

-

Incubation Mixture:

-

Total Binding: Add a fixed amount of membrane preparation, increasing concentrations of [³H]-Spiperone, and assay buffer to a final volume.

-

Non-specific Binding: Add the same components as for total binding, but also include a high concentration of a competing, unlabeled ligand (e.g., 2 µM (+)-butaclamol) to saturate the D₂ receptors.[1]

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.[4]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]-Spiperone concentration.

-

Scatchard Analysis: Plot the ratio of bound/free [³H]-Spiperone against the bound [³H]-Spiperone. The Kd can be determined from the negative reciprocal of the slope, and the Bmax from the x-intercept.

-

III. Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the D₂ receptor.

-

Assay Setup: Set up triplicate wells containing a fixed concentration of [³H]-Spiperone (typically at or near its Kd value), a fixed amount of membrane preparation, and increasing concentrations of the unlabeled test compound.

-

Incubation, Termination, and Washing: Follow the same procedures as in the saturation binding assay.

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-Spiperone against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Spiperone.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]-Spiperone used in the assay and Kd is the dissociation constant of [³H]-Spiperone for the D₂ receptor.[1]

-

Visualizations

Dopamine D₂ Receptor Signaling Pathway

Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[5] Upon activation by an agonist, the D₂ receptor promotes the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunits can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[6][7] D₂ receptors can also signal through β-arrestin-dependent pathways.[8]

Caption: Dopamine D₂ Receptor Signaling Pathway.

Experimental Workflow for [³H]-Spiperone Binding Assay

The following diagram illustrates the typical workflow for a radioligand binding assay using [³H]-Spiperone.

Caption: Experimental Workflow for [³H]-Spiperone Binding Assay.

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D2 receptor binding in adrenal medulla: characterization using [3H]spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ³H-Spiperone: Mechanism of Action and Application as a Radioligand

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiperone is a potent antipsychotic drug belonging to the butyrophenone chemical class. Its tritiated form, ³H-Spiperone, is a high-affinity radioligand that has become an indispensable tool in pharmacology and neuroscience for the study of specific neurotransmitter receptors. Due to its favorable binding kinetics and selectivity, ³H-Spiperone is widely employed in radioligand binding assays to characterize and quantify dopamine D₂-like and serotonin 5-HT₂A receptors.[1] This guide provides an in-depth overview of the mechanism of action of ³H-Spiperone, detailed experimental protocols for its use, and a summary of its quantitative binding characteristics.

Mechanism of Action as a Radioligand

³H-Spiperone acts as a competitive antagonist. Its fundamental mechanism involves binding with high affinity and specificity to the active site of its target receptors. The presence of the radioactive tritium (³H) isotope allows for the direct detection and quantification of the bound ligand, enabling researchers to probe the properties of the receptor population in a given biological sample.

2.1 Receptor Binding Profile ³H-Spiperone is most prominently recognized for its high affinity for two major receptor families:

-

Dopamine D₂-like Receptors: It binds with sub-nanomolar affinity to D₂ and D₃ dopamine receptors.[2] This interaction is foundational to its use in studying the pathophysiology of disorders like schizophrenia and Parkinson's disease, where D₂ receptor signaling is dysregulated.[3]

-

Serotonin 5-HT₂A Receptors: ³H-Spiperone also exhibits high affinity for the 5-HT₂A receptor, a key target for psychedelic drugs and atypical antipsychotics.[4][5]

While highly valued for these targets, it is crucial to note that ³H-Spiperone is not entirely selective. It also binds with varying affinities to other receptors, including dopamine D₄, serotonin 5-HT₁A, and α₁-adrenergic receptors.[1][6][7] Therefore, experimental design often requires the use of selective blocking agents to isolate binding to the receptor of interest. For example, a compound like ketanserin can be used to block 5-HT₂A receptors to specifically study D₂ receptor binding.

2.2 Principles of Radioligand Binding Assays The utility of ³H-Spiperone is realized through radioligand binding assays, which are considered the gold standard for measuring ligand-receptor interactions.[8][9] These assays allow for the determination of key quantitative parameters:

-

Dissociation Constant (Kd): A measure of the radioligand's affinity for the receptor. It is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity.

-

Maximum Binding Capacity (Bmax): Represents the total concentration of receptors in the sample, typically expressed as fmol/mg of protein or sites/cell .[8]

-

Inhibition Constant (Ki): In competitive binding assays, the Ki of an unlabeled test compound is its dissociation constant for the receptor. It reflects the compound's affinity and is calculated from its IC₅₀ value.[10]

-

IC₅₀ Value: The concentration of an unlabeled competitor drug that is required to displace 50% of the specifically bound radioligand.[11]

A critical aspect of these assays is distinguishing specific binding (to the receptor of interest) from non-specific binding (to other molecules, filters, or lipids). Non-specific binding is determined experimentally by adding a saturating concentration of a non-radiolabeled competitor (e.g., (+)-butaclamol or haloperidol) to a parallel set of samples.[2][12] This competitor occupies all the target receptors, ensuring that any remaining radioactivity detected is non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding measured in the absence of the competitor.

Quantitative Data: Binding Properties of ³H-Spiperone

The binding affinity (Kd) and receptor density (Bmax) of ³H-Spiperone have been determined across various experimental systems. The following table summarizes representative quantitative data.

| Receptor Target | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| Dopamine D₂ | HEK293 Cells | 0.057 ± 0.013 | 2.41 ± 0.26 | [2] |

| Dopamine D₃ | HEK293 Cells | 0.125 ± 0.033 | 1.08 ± 0.14 | [2] |

| Dopamine D₂ | Porcine Striatum | 0.490 ± 0.050 | 0.37 ± 0.07 | |

| Dopamine D₂ | Rat Striatum (in vivo) | ~34 pmol/g tissue | N/A | [13] |

| Dopamine D₂ | Rat Caudate | 0.087 | 33.2 pmol/g tissue | [14] |

| Serotonin 5-HT₂A | Rat Frontal Cortex | 0.150 | 18.5 pmol/g tissue | [14] |

Note: Values can vary based on tissue preparation, assay conditions, and species.

Experimental Protocols

Detailed and robust protocols are essential for obtaining reliable data with ³H-Spiperone.

4.1 Protocol 1: Saturation Radioligand Binding Assay

This assay is performed to determine the Kd and Bmax of ³H-Spiperone for a specific receptor.

A. Materials

-

Receptor Source: Homogenized tissue (e.g., rat striatum) or cell membranes expressing the target receptor.

-

Radioligand: ³H-Spiperone stock solution.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[12]

-

Non-specific Binding (NSB) Agent: High concentration (e.g., 2-10 µM) of an unlabeled antagonist like (+)-butaclamol.[2][12]

-

Equipment: 96-well plates, glass fiber filter mats (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, vacuum filtration manifold (cell harvester), scintillation vials, scintillation fluid, and a liquid scintillation counter.[12][15]

B. Procedure

-

Membrane Preparation: Prepare crude cell membranes from the receptor source via homogenization and centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).[6]

-

Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of ³H-Spiperone.

-

Total Binding: To each well, add assay buffer, a specific volume of membrane suspension, and the desired concentration of ³H-Spiperone. Typically, 8-12 concentrations are used, spanning a range from ~0.1x to 10x the expected Kd.[8]

-

Non-specific Binding: In a parallel set of wells, add the same components as for total binding, but also include the saturating concentration of the NSB agent (e.g., 2 µM (+)-butaclamol).[2]

-

Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 25°C, 30°C, or 37°C) to allow the binding to reach equilibrium.[2][16]

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[15]

-

Washing: Immediately wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer (often the same as the assay buffer) to remove any unbound radioligand.[16]

-

Quantification: Place the dried filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the average DPM from the NSB wells from the total binding DPM for each radioligand concentration. Plot specific binding versus the concentration of ³H-Spiperone and use non-linear regression analysis to fit the data to a one-site binding hyperbola, yielding the Kd and Bmax values.

4.2 Protocol 2: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound.[10]

A. Procedure

-

Assay Setup: The setup is similar to the saturation assay, but uses a single, fixed concentration of ³H-Spiperone (typically 2-3 times its Kd value).[6]

-

Competition: Add increasing concentrations of the unlabeled test compound to the wells (typically 10-12 concentrations over a 5-log unit range).[8]

-

Controls: Include control wells for total binding (³H-Spiperone + membranes, no competitor) and non-specific binding (³H-Spiperone + membranes + NSB agent).

-

Incubation, Filtration, and Quantification: Follow steps 5-8 from the saturation assay protocol.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve. Use non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of ³H-Spiperone used and Kd is its dissociation constant determined from saturation experiments.

-

4.3 Protocol 3: In Vitro Receptor Autoradiography

This technique visualizes the anatomical distribution of ³H-Spiperone binding sites within tissue sections.[17]

A. Materials

-

Tissue: Frozen brain or other tissue, sectioned at 10-20 µm thickness using a cryostat.[18]

-

Slides: Superfrost® or similar microscope slides.

-

Buffers: Pre-incubation and incubation buffers similar to those in binding assays.

-

Detection: Tritium-sensitive phosphor screens or photographic emulsion.[18]

B. Procedure

-

Sectioning: Cut thin sections from the frozen tissue block in a cryostat and thaw-mount them onto slides.[18]

-

Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands (e.g., 30 minutes at room temperature).[18]

-

Incubation: Incubate the slides with a solution containing ³H-Spiperone at a concentration near its Kd.

-

Non-specific Binding: For adjacent sections, add a high concentration of an unlabeled competitor (e.g., (+)-butaclamol) to the incubation solution to define non-specific binding.[19]

-

Washing: Wash the slides in multiple changes of ice-cold buffer to remove unbound radioligand, followed by a quick dip in distilled water to remove buffer salts.[18]

-

Drying: Dry the slides rapidly under a stream of cool, dry air.

-

Exposure: Appose the dried, labeled sections to a tritium-sensitive phosphor screen or emulsion-coated coverslip in a light-tight cassette. Exposure can last from several days to weeks depending on the signal intensity.[18][20]

-

Imaging and Analysis: Scan the exposed phosphor screen using a phosphorimager. The resulting image reveals the density and distribution of ³H-Spiperone binding sites, which can be quantified in specific regions of interest.[18]

Visualizations: Pathways and Processes

Conclusion

³H-Spiperone remains a cornerstone radioligand for the in vitro and in vivo study of dopamine D₂-like and serotonin 5-HT₂A receptors. Its high affinity and well-characterized binding properties allow for robust and reproducible quantification of receptor density, affinity, and the screening of novel compounds. A thorough understanding of its binding mechanism, coupled with meticulous application of standardized experimental protocols, is essential for leveraging this powerful tool to advance research in neuropharmacology and drug development.

References

- 1. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2A_receptor [bionity.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Characterization of (3H)-spiperone binding to alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 12. benchchem.com [benchchem.com]

- 13. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3H-3-N-methylspiperone labels D2 dopamine receptors in basal ganglia and S2 serotonin receptors in cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. [3H]Spiperone binding sites in brain: autoradiographic localization of multiple receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. A new method for receptor autoradiography: [3H]opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Tritiated Spiperone: A Comprehensive Technical Guide to its Discovery, Chemical Properties, and Application in Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritiated spiperone ([³H]spiperone) is a high-affinity radioligand that has been instrumental in the characterization of dopamine and serotonin receptor systems. This technical guide provides an in-depth overview of the discovery, chemical properties, and widespread application of [³H]spiperone in neuropharmacology research. It details experimental protocols for its use in receptor binding assays and summarizes key quantitative data. Furthermore, this guide illustrates the complex signaling pathways of the primary receptor targets of spiperone, the dopamine D2 and serotonin 5-HT2A receptors, through detailed diagrams.

Introduction

Spiperone, a butyrophenone antipsychotic, was first synthesized as part of a research program focused on developing novel neuroleptic agents.[1][2] Its high affinity for dopamine D2 receptors made it a valuable tool for studying the mechanism of action of antipsychotic drugs.[3] The subsequent development of a radiolabeled form, tritiated spiperone ([³H]spiperone), revolutionized the field of receptor pharmacology by enabling direct measurement of receptor binding characteristics in vitro and in vivo.[4][5][6] [³H]spiperone is a potent antagonist of dopamine D2, D3, and serotonin 5-HT1A and 5-HT2A receptors.[7][8] This promiscuity requires careful experimental design to isolate binding to a specific receptor subtype.

Chemical Properties

Spiperone is an azaspiro compound with the systematic IUPAC name 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[9] Its tritiated form, [³H]spiperone, is synthesized by introducing tritium atoms into the spiperone molecule, a process that imparts radioactivity for detection in various assays.[4]

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆FN₃O₂ | [9] |

| Molar Mass | 395.5 g/mol | [9] |

| Tritiated Form Molecular Formula | C₂₃H₂₅[³H]FN₃O₂ | [10] |

| Tritiated Form Molar Mass | Approx. 397.5 g/mol | [10] |

| Class | Butyrophenone Antipsychotic | [1] |

Receptor Binding Profile

[³H]spiperone exhibits high affinity for several G-protein coupled receptors, most notably dopamine D2-like and serotonin 5-HT2A receptors. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of radioligand at which 50% of the receptors are occupied. The maximal binding capacity (Bmax) provides a measure of the density of the receptor population in a given tissue or cell preparation.

Dopamine Receptor Binding Data

| Receptor Subtype | Preparation | Kd (nM) | Bmax (pmol/mg protein or fmol/mg) | Source |

| D2 | HEK293-rD₂ cell membranes | 0.057 ± 0.013 | 2.41 ± 0.26 pmol/mg protein | [11] |

| D2 | Recombinant | 0.2 | ~4,200 fmol/mg | [12] |

| D2 | Porcine striatal membranes | 0.490 ± 0.050 | 370 ± 70 fmol/mg | |

| D3 | HEK293-rD₃ cell membranes | 0.125 ± 0.033 | 1.08 ± 0.14 pmol/mg protein | [11] |

| D3 | Recombinant | 0.125 | ~600 fmol/mg | [12] |

Serotonin Receptor Binding Data

While specific Kd and Bmax values for [³H]spiperone at 5-HT2A receptors were not detailed in the provided search results, it is well-established as a high-affinity antagonist at these sites.[8][13] Competition binding assays are commonly used to determine the affinity (Ki) of other compounds for the 5-HT2A receptor using [³H]spiperone as the radioligand.

Experimental Protocols

The use of [³H]spiperone in receptor binding assays is a cornerstone of neuropharmacological research. Below are detailed methodologies for common experimental procedures.

Radioligand Competition Binding Assay for D2/D3/5-HT2A Receptors

This protocol is designed to determine the affinity (Ki) of a test compound for dopamine D2, D3, or serotonin 5-HT2A receptors.

Materials:

-

[³H]Spiperone

-

Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells or brain tissue)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin[11][14]

-

Non-specific binding (NSB) control: A high concentration of a known antagonist (e.g., 2 µM (+)-butaclamol)[11][14]

-

Test compounds at various concentrations

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare crude membranes from cells or tissue expressing the receptor of interest. This typically involves homogenization in a suitable buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.[14]

-

Assay Setup: In a 96-well plate, add the following components in order: assay buffer, membrane suspension, and either the test compound at various concentrations, the NSB control, or buffer for total binding.[14][15]

-

Initiation: Start the binding reaction by adding [³H]spiperone to all wells. The final concentration of [³H]spiperone should ideally be at or below its Kd value for the target receptor to minimize artifacts.[11][14]

-

Incubation: Incubate the plate for 1 hour at 30°C with gentle agitation to allow the binding to reach equilibrium.[11][14]

-

Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[14]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[14]

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[14]

-

Data Analysis: The affinity (Ki) of the test compound is calculated from its IC50 value (the concentration that inhibits 50% of the specific binding of [³H]spiperone) using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Studies

[³H]spiperone can also be used to label receptors in living organisms.

Procedure Outline:

-

Administration: [³H]spiperone is administered to the animal, typically via intravenous injection.[5][6]

-

Tissue Distribution: After a set period, the animal is euthanized, and the brain is dissected. The amount of radioactivity in different brain regions is measured.[5][16]

-

Displacement Studies: To determine receptor specificity, unlabeled drugs are co-administered with [³H]spiperone, and the reduction in radioligand binding in specific brain regions is quantified.[5]

-

Kinetic Analysis: The rates of association and dissociation of [³H]spiperone from the receptors can be determined by measuring binding at different time points after injection.[6]

Signaling Pathways

Spiperone acts as an antagonist at D2 and 5-HT2A receptors, blocking the downstream signaling cascades initiated by the endogenous ligands, dopamine and serotonin, respectively.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[17][18] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[19] Additionally, the βγ subunits of the G-protein can modulate the activity of other effectors, such as ion channels and phospholipases.[19]

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gq/11 family of G-proteins.[20][21] Upon activation by serotonin, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[21][22] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.[20] Emerging research also points to the involvement of β-arrestin-mediated signaling pathways.[20][23]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a [³H]spiperone competition binding assay.

Conclusion

Tritiated spiperone remains an invaluable radioligand in the field of neuroscience and drug discovery. Its high affinity for key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT2A receptors, has enabled decades of research into the pathophysiology of psychiatric disorders and the mechanism of action of therapeutic drugs. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing [³H]spiperone in their studies. A thorough understanding of its chemical properties, binding characteristics, and the signaling pathways of its target receptors is essential for the design and interpretation of robust and meaningful experiments.

References

- 1. Spiperone - Wikipedia [en.wikipedia.org]

- 2. What is Spiperone used for? [synapse.patsnap.com]

- 3. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spiperone: Tritium labelling at high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of binding sites identified in rat brain following in vivo administration of [3H]-spiperone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3H-Spiperone | C23H26FN3O2 | CID 118856083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 3-N-(2-[18F]Fluoroethyl)spiperone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. In vivo [3H]spiperone binding to the rat hippocampal formation: involvement of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 19. tandfonline.com [tandfonline.com]

- 20. benchchem.com [benchchem.com]

- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 22. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]

An In-Depth Technical Guide to ³H-Spiperone: Specific Activity and Lot-to-Lot Consistency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ³H-Spiperone, a critical radioligand in neuroscience and pharmacology research. It focuses on two key aspects for ensuring experimental reproducibility and data integrity: specific activity and lot-to-lot consistency. This document offers detailed experimental protocols, data presentation, and visual workflows to aid researchers in their drug discovery and development efforts.

Understanding ³H-Spiperone: A Potent Radioligand for Dopamine and Serotonin Receptors

Spiperone is a potent antagonist with high affinity for dopamine D₂-like receptors (D₂, D₃, and D₄) and serotonin 5-HT₂ₐ receptors.[1][2] When radiolabeled with tritium (³H), it becomes a powerful tool for in vitro and in vivo studies, including radioligand binding assays, receptor autoradiography, and receptor occupancy studies. The tritiated form, ³H-Spiperone, allows for the sensitive and specific quantification of these important drug targets.

Specific Activity: A Critical Parameter in Radioligand Binding Assays

The specific activity of a radioligand is a measure of the amount of radioactivity per unit mass or mole of the compound, typically expressed in Curies per millimole (Ci/mmol) or Gigabecquerels per millimole (GBq/mmol). It is a crucial parameter that directly influences the outcome and interpretation of radioligand binding experiments.

Importance of Knowing the Specific Activity:

-

Accurate Determination of Receptor Density (Bmax): The Bmax value, representing the total number of receptors in a given tissue or cell preparation, is directly calculated from the specific activity. An inaccurate specific activity value will lead to an erroneous Bmax determination.

-

Precise Calculation of Ligand Affinity (Kd): While the equilibrium dissociation constant (Kd) is less directly dependent on specific activity, the concentration of the radioligand used in the assay, which is determined by its specific activity, can influence the accuracy of the Kd measurement, especially in saturation binding experiments.

-

Ensuring Appropriate Radioligand Concentration: The specific activity dictates the molar concentration of the radioligand stock solution. Researchers need to know this value to perform experiments at the desired nanomolar or picomolar concentrations, which is critical for studying high-affinity receptors.

Data Presentation: Specific Activity of ³H-Spiperone

The specific activity of ³H-Spiperone can vary between manufacturers and even between different production lots from the same manufacturer. Below is a summary of reported specific activity values from various sources.

| Manufacturer/Source | Lot Number | Specific Activity (Ci/mmol) | Specific Activity (GBq/mmol) |

| RC Tritec AG | 03705 | 43.1 | 1594 |

| Research Paper (citing a batch) | N/A | 16.2 | 599.4 |

| PerkinElmer (mentioned in a paper) | N/A | 15 | 555 |

Note: This table illustrates the potential for variability. Researchers should always refer to the Certificate of Analysis provided by the manufacturer for the specific lot of ³H-Spiperone being used.

Lot-to-Lot Consistency: A Challenge in Radiochemicals

Ensuring the consistency of radiolabeled compounds from one production batch to another is a significant challenge for both manufacturers and researchers. Variations in specific activity, radiochemical purity, and the concentration of the stock solution can lead to a lack of reproducibility in experimental results.

Factors Contributing to Lot-to-Lot Variability:

-

Synthesis and Purification Processes: Minor variations in the tritiation reaction and subsequent purification steps can lead to differences in the specific activity and purity of the final product.

-

Radiolytic Decomposition: Tritiated compounds are susceptible to decomposition over time due to the energy released by radioactive decay. The rate of decomposition can vary depending on storage conditions and the age of the radioligand.

-

Analytical Measurement Tolerances: There are inherent tolerances in the analytical methods used to determine specific activity and concentration.

Strategies for Managing Lot-to-Lot Consistency:

-

Always Record the Lot Number: Meticulously document the lot number of the ³H-Spiperone used in each experiment.

-

Consult the Certificate of Analysis (CoA): The CoA provides crucial information about the specific activity, radiochemical purity, and concentration of the specific lot.

-

Perform Internal Quality Control: For long-term studies, it is advisable to perform a saturation binding experiment with each new lot of ³H-Spiperone to empirically determine the Kd and Bmax and compare it to previous lots.

-

Proper Storage and Handling: Adhere strictly to the manufacturer's recommendations for storage temperature and handling to minimize degradation of the radioligand.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for common radioligand binding assays using ³H-Spiperone.

Saturation Binding Assay to Determine Kd and Bmax

This experiment is performed to determine the affinity (Kd) of ³H-Spiperone for its target receptor and the total number of receptors (Bmax) in the tissue or cell preparation.

Materials:

-

³H-Spiperone of known specific activity

-

Receptor source (e.g., cell membranes expressing dopamine D₂ or serotonin 5-HT₂ₐ receptors)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂

-

Non-specific binding agent: 10 µM (+)-Butaclamol or another suitable antagonist

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus (cell harvester)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare Serial Dilutions of ³H-Spiperone: Prepare a series of dilutions of ³H-Spiperone in assay buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd.

-

Set up the Assay Plate: In a 96-well plate, set up triplicate wells for each concentration of ³H-Spiperone for total binding and non-specific binding.

-

Add Reagents:

-

Total Binding Wells: Add assay buffer, the appropriate concentration of ³H-Spiperone, and the receptor membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, the appropriate concentration of ³H-Spiperone, the non-specific binding agent, and the receptor membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each ³H-Spiperone concentration by subtracting the average non-specific binding from the average total binding.

-

Plot the specific binding (in fmol/mg protein) against the concentration of ³H-Spiperone (in nM).

-

Analyze the data using non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.

-

Competition Binding Assay to Determine Ki of a Test Compound

This experiment is performed to determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with ³H-Spiperone for binding.

Materials:

-

Same as for the saturation binding assay, plus the unlabeled test compound.

Procedure:

-

Prepare Serial Dilutions of the Test Compound: Prepare a series of dilutions of the test compound in assay buffer.

-

Set up the Assay Plate: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, a fixed concentration of ³H-Spiperone (typically at or near its Kd), and the receptor membrane preparation.

-

Non-specific Binding: Assay buffer, the fixed concentration of ³H-Spiperone, the non-specific binding agent, and the receptor membrane preparation.

-

Competition: Assay buffer, the fixed concentration of ³H-Spiperone, a specific concentration of the test compound, and the receptor membrane preparation.

-

-

Incubation, Filtration, and Scintillation Counting: Follow the same procedures as in the saturation binding assay.

-

Data Analysis:

-

Calculate the percent specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound.

-

Analyze the data using non-linear regression to fit a one-site competition model and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of ³H-Spiperone).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of ³H-Spiperone used and Kd is the dissociation constant of ³H-Spiperone for the receptor.[2]

-

Mandatory Visualizations

Signaling Pathways

³H-Spiperone is a valuable tool for studying the dopamine D₂ and serotonin 5-HT₂ₐ receptors, both of which are G-protein coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades.

Caption: Dopamine D₂ Receptor Signaling Pathway.

Caption: Serotonin 5-HT₂ₐ Receptor Signaling Pathway.[7][8]

Experimental Workflows

Caption: Saturation Binding Assay Workflow.

Caption: Competition Binding Assay Workflow.

Conclusion

³H-Spiperone remains an indispensable tool in pharmacological research. However, the reliability and reproducibility of data generated using this radioligand are critically dependent on a thorough understanding and careful consideration of its specific activity and the potential for lot-to-lot variability. By adhering to the detailed protocols, implementing rigorous quality control measures, and meticulously documenting all experimental parameters, researchers can mitigate the impact of these variables and generate high-quality, reproducible data. This technical guide serves as a valuable resource for scientists and drug development professionals, enabling them to harness the full potential of ³H-Spiperone in their research endeavors.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moravek.com [moravek.com]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. inis.iaea.org [inis.iaea.org]

- 6. uwyo.edu [uwyo.edu]

- 7. researchgate.net [researchgate.net]

- 8. msudenver.edu [msudenver.edu]

Understanding ³H-Spiperone Binding to Serotonin Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the radioligand ³H-Spiperone to serotonin (5-hydroxytryptamine, 5-HT) receptors. Spiperone, a butyrophenone derivative, is a potent antagonist at multiple neurotransmitter receptors, notably dopamine D2-like and serotonin 5-HT1A and 5-HT2A receptors.[1][2] Its tritiated form, ³H-Spiperone, is a valuable tool in neuroscience research for characterizing these receptors, screening new chemical entities, and elucidating the complex roles of serotonergic pathways in health and disease. This document details the quantitative binding data, experimental protocols for radioligand binding assays, and the primary signaling pathways associated with the key serotonin receptor subtypes targeted by spiperone.

Quantitative Binding Data

The affinity of ³H-Spiperone for various serotonin receptor subtypes has been characterized through numerous in vitro binding studies. The key parameters determined are the equilibrium dissociation constant (Kd), which represents the concentration of radioligand that occupies 50% of the receptors at equilibrium, the maximum receptor density (Bmax), and the inhibitory constant (Ki) for the unlabeled ligand.[3] Spiperone exhibits the highest affinity for the 5-HT2A receptor among the serotonin receptor family.[2]

It is important to note that while spiperone shows high affinity for 5-HT2A receptors, its binding to 5-HT1A receptors can be complex, with some studies indicating that ³H-Spiperone does not bind effectively to native tissue 5-HT1A receptors.[4] Furthermore, spiperone demonstrates significantly lower affinity for other serotonin receptor subtypes, such as the 5-HT2C receptor, for which it has a roughly 1000-fold lower affinity compared to the 5-HT2A receptor.[2] The following tables summarize the available quantitative binding data for ³H-Spiperone at key serotonin and, for comparative context, dopamine receptors.

Table 1: ³H-Spiperone Binding Affinity (Kd) and Receptor Density (Bmax)

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (pmol/g tissue or pmol/mg protein) | Reference |

| 5-HT2A | ³H-Spiperone | Rat Frontal Cortex | Not explicitly stated in this context | 18 pmol/g | [5] |

| Dopamine D2 | ³H-Spiperone | HEK293 cells | 0.057 ± 0.013 | 2.41 ± 0.26 pmol/mg protein | [3] |

| Dopamine D3 | ³H-Spiperone | HEK293 cells | 0.125 ± 0.033 | 1.08 ± 0.14 pmol/mg protein | [3] |

Table 2: Spiperone Inhibitory Constants (Ki) at Serotonin Receptors

| Receptor Subtype | Hot Ligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |

| 5-HT1A | Not Specified | Human | 13 | 7.89 | |

| 5-HT2A | ³H-Spiperone | Human Cortex | 2.56 | 8.59 | |

| 5-HT2A | Not Specified | Human | 1 | 9.0 | [1] |

| 5-HT2A | ³H-Ketanserin | Rat | 0.5 | 9.3 | [6] |

| 5-HT7 | Not Specified | Human | 398 | 6.4 |

Experimental Protocols

Radioligand binding assays are the gold standard for determining the affinity and density of receptors. The two primary types of assays detailed below are saturation binding assays, to determine Kd and Bmax of the radioligand itself, and competition binding assays, to determine the Ki of a non-labeled test compound.

Membrane Preparation from Tissues or Cultured Cells

-

Homogenization: Tissues or harvested cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Pelleting Membranes: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes, which contain the receptors.

-

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.

-

Final Preparation: The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay. Membranes can be used immediately or stored at -80°C.

Saturation Binding Assay

This assay is performed to determine the Kd and Bmax of ³H-Spiperone for a specific receptor.

-

Assay Setup: A series of tubes or wells in a 96-well plate are prepared.

-

Radioligand Addition: Increasing concentrations of ³H-Spiperone are added to the tubes.

-

Total and Non-specific Binding:

-

Total Binding: Tubes containing only the membrane preparation and the radioligand.

-

Non-specific Binding (NSB): A parallel set of tubes is prepared that, in addition to the membranes and radioligand, contains a high concentration of a non-labeled competing ligand (e.g., 2 µM (+)-butaclamol) to saturate the specific binding sites.[1]

-

-

Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[1]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[1]

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data (specific binding vs. radioligand concentration) is then fitted to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for a receptor.

-

Assay Setup: Similar to the saturation assay, tubes or wells are prepared with the membrane preparation.

-

Ligand Addition:

-

A fixed concentration of ³H-Spiperone is added to all wells (typically at a concentration close to its Kd).

-

Increasing concentrations of the unlabeled test compound are added to the wells.

-

-

Controls: Wells for total binding (³H-Spiperone and membranes only) and non-specific binding (³H-Spiperone, membranes, and a saturating concentration of a standard antagonist) are included.

-

Incubation, Filtration, and Counting: These steps are performed as described in the saturation binding assay protocol.

-

Data Analysis: The data (radioactivity vs. concentration of test compound) is plotted to generate a sigmoidal dose-response curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Visualizations: Workflows and Signaling Pathways

To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language for Graphviz.

Logical Relationship of Binding Components

Caption: Calculation of specific binding from total and non-specific binding measurements.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical workflow for conducting a radioligand binding assay.

5-HT1A Receptor Signaling Pathway

Caption: Inhibitory signaling cascade of the 5-HT1A receptor via Gi/o protein coupling.

5-HT2A Receptor Signaling Pathway

Caption: Excitatory signaling cascade of the 5-HT2A receptor via Gq/11 protein coupling.

Conclusion

³H-Spiperone remains a critical pharmacological tool for the study of serotonin receptors, particularly the 5-HT2A subtype. Its well-characterized binding properties, combined with robust and reproducible radioligand binding assay protocols, allow for the precise quantification of receptor affinity and density. Understanding the nuances of its binding profile and the downstream signaling pathways of its target receptors is essential for researchers in the fields of neuropharmacology and drug development. The data and methodologies presented in this guide offer a foundational resource for the effective application of ³H-Spiperone in advancing our understanding of the serotonergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracer and maximal specific binding of tritiated spiperone or N-n-propylnorapomorphine to quantify dopamine receptors in rat brain regions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spiperone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. journals.plos.org [journals.plos.org]

The Pharmacological Profile of ³H-Spiperone in Brain Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of ³H-Spiperone, a widely used radioligand for studying dopamine D2-like and serotonin 5-HT2A receptors in the brain. This document details its binding characteristics, affinity for various receptors, and the experimental protocols for its use in neuroscience research.

Introduction: The Significance of ³H-Spiperone

Spiperone is a potent butyrophenone antagonist with high affinity for several neurotransmitter receptors.[1] Its tritiated form, ³H-Spiperone, is an invaluable tool in neuropharmacology, enabling the quantification and characterization of dopamine D2, D3, and serotonin 5-HT2A receptors in brain tissue through radioligand binding assays and autoradiography.[1][2] Understanding the pharmacological profile of ³H-Spiperone is crucial for the accurate interpretation of experimental data in studies of neuropsychiatric disorders such as schizophrenia and Parkinson's disease, where these receptor systems are implicated.[3]

Receptor Binding Profile of ³H-Spiperone

³H-Spiperone exhibits high affinity for both dopamine D2-like receptors and serotonin 5-HT2A receptors.[4] Its binding is saturable, reversible, and stereoselective. To differentiate between these two receptor populations in brain regions where they coexist, selective antagonists are employed. For instance, the binding of ³H-Spiperone to D2 receptors can be measured in the presence of a selective 5-HT2A antagonist (like ketanserin or R43448) to block its binding to serotonin receptors. Conversely, its binding to 5-HT2A receptors can be determined using a selective D2 antagonist (like sulpiride) to occlude the dopamine sites.[4][5]

Quantitative Binding Data

The following tables summarize the dissociation constant (Kd) and maximum binding capacity (Bmax) of ³H-Spiperone for D2 and 5-HT2A receptors in various regions of the rat brain, as reported in the literature. These values can vary depending on the specific experimental conditions.

Table 1: ³H-Spiperone Binding to Dopamine D2 Receptors in Rat Brain [4][5][6][7]

| Brain Region | Kd (nM) | Bmax (pmol/g tissue or pmol/mg protein) |

| Striatum | 0.05 - 0.15 | 31 - 73 pmol/g |

| Nucleus Accumbens | 0.05 - 0.15 | ~27 - 48 pmol/g |

| Olfactory Tubercle | 0.05 - 0.15 | 11 - 34 pmol/g |

| Hypothalamus | 0.05 - 0.15 | - |

| Substantia Nigra | 0.05 - 0.15 | - |

Table 2: ³H-Spiperone Binding to Serotonin 5-HT2A Receptors in Rat Brain [5]

| Brain Region | Kd (nM) | Bmax (pmol/g tissue or pmol/mg protein) |

| Frontal Cortex | 0.6 - 2.3 | 18 pmol/g |

| Posterior Cortex | 0.6 - 2.3 | - |

| Olfactory Tubercle | 0.6 - 2.3 | - |

| Striatum | 0.6 - 2.3 | - |

| Hypothalamus | 0.6 - 2.3 | - |

| Thalamus | 0.6 - 2.3 | - |

Table 3: Inhibition Constants (Ki) of Spiperone for Various Receptors [8]

| Receptor | Ki (nM) |

| Dopamine D2 | 0.057 |

| Dopamine D3 | 0.125 |

Experimental Protocols

Radioligand Binding Assay in Brain Homogenates

This protocol outlines a standard procedure for a ³H-Spiperone binding assay using rat brain tissue homogenates.[8][9]

1. Tissue Preparation:

-

Dissect the brain region of interest (e.g., striatum for D2, frontal cortex for 5-HT2A) on ice.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Teflon-glass homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford method).

2. Binding Assay:

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

For non-specific binding (NSB) tubes, add a high concentration of a competing ligand (e.g., 1 µM unlabeled haloperidol or 2 µM (+)-butaclamol).

-

For total binding tubes, add assay buffer.

-

For competition experiments, add varying concentrations of the test compound.

-

Add the prepared membrane homogenate.

-

Initiate the binding reaction by adding ³H-Spiperone at a concentration typically near its Kd value (e.g., 0.1-2.0 nM).

-

-

Incubate the reaction mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Termination and Filtration:

-

Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioactivity.

4. Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.

-

Saturation Analysis: To determine Kd and Bmax, perform the assay with increasing concentrations of ³H-Spiperone. The data are then analyzed using Scatchard plots or non-linear regression analysis.

-

Competition Analysis: To determine the affinity (Ki) of a test compound, perform the assay with a fixed concentration of ³H-Spiperone and varying concentrations of the competing drug. The IC50 (concentration of the drug that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a ³H-Spiperone radioligand binding assay.

In Vitro Autoradiography

This protocol provides a general workflow for localizing ³H-Spiperone binding sites in brain sections.[2][10][11]

1. Tissue Sectioning:

-

Rapidly freeze the brain in isopentane cooled with dry ice.

-

Section the frozen brain into thin slices (e.g., 10-20 µm) using a cryostat.

-

Thaw-mount the sections onto gelatin-coated microscope slides.

-

Store the slides at -80°C until use.

2. Pre-incubation:

-

Bring the slides to room temperature.

-

Pre-incubate the sections in buffer (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissue and remove endogenous ligands.

3. Incubation:

-

Incubate the sections with a solution containing ³H-Spiperone at a suitable concentration in assay buffer.

-

For non-specific binding, incubate adjacent sections in the presence of an excess of an appropriate unlabeled ligand (e.g., haloperidol).

-

To selectively label D2 or 5-HT2A receptors, include a selective antagonist for the other receptor type in the incubation buffer.

4. Washing:

-

Wash the slides in ice-cold buffer to remove unbound radioligand. Multiple short washes are typically performed.

-

A final quick rinse in ice-cold deionized water can help to remove buffer salts.

5. Drying and Exposure:

-

Dry the slides rapidly, for example, under a stream of cool, dry air.

-

Appose the labeled sections to a tritium-sensitive film or phosphor imaging plate in a light-tight cassette.

-

Expose for a period of weeks to months, depending on the radioactivity level.

6. Image Analysis:

-

Develop the film or scan the imaging plate.

-

Quantify the optical density of the autoradiograms in different brain regions using a computerized image analysis system.

-

Compare the total binding to the non-specific binding to determine the specific binding distribution.

Signaling Pathways

³H-Spiperone acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors, thereby blocking their downstream signaling cascades.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins.[12][13] Antagonism of this receptor by spiperone blocks the inhibitory effects of dopamine on adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production.

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by Spiperone.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G-proteins.[14][15] Antagonism by spiperone blocks the activation of phospholipase C (PLC), thereby inhibiting the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).

Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway by Spiperone.

Conclusion

³H-Spiperone remains a cornerstone radioligand in neuropharmacology for the study of D2-like and 5-HT2A receptors. Its high affinity and well-characterized binding properties make it a reliable tool for quantifying receptor densities and assessing the affinity of novel compounds. A thorough understanding of its pharmacological profile, coupled with meticulously executed experimental protocols, is essential for generating robust and reproducible data in the pursuit of understanding brain function and developing novel therapeutics for neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. [3H]Spiperone binding sites in brain: autoradiographic localization of multiple receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resolution of dopamine and serotonin receptor components of [3H]spiperone binding to rat brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracer and maximal specific binding of tritiated spiperone or N-n-propylnorapomorphine to quantify dopamine receptors in rat brain regions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro and In Vivo Applications of ³H-Spiperone

This guide provides a comprehensive overview of the applications of ³H-Spiperone, a tritiated butyrophenone antagonist, as a critical radioligand in neuroscience and pharmacology. Spiperone exhibits high affinity for dopamine D₂-like receptors (D₂, D₃, D₄) and serotonin 5-HT₂ₐ receptors, making ³H-Spiperone an invaluable tool for characterizing these key drug targets.[1][2] This document details its use in both controlled in vitro environments and complex in vivo systems, offering structured data, detailed experimental protocols, and visual workflows to facilitate understanding and application in a research setting.

Core Principles: Receptor Binding

³H-Spiperone is utilized primarily in radioligand binding assays to quantify receptor characteristics. The fundamental principle involves incubating the radioligand with a biological preparation (cell membranes, tissue homogenates, or live subjects) and measuring the amount of radioactivity bound to the receptors.

-

In Vitro Assays: These are performed on isolated biological components, such as cell membranes or tissue homogenates, in a highly controlled environment. They are ideal for determining the fundamental pharmacological properties of a receptor or a compound, such as binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing drugs.[3]

-

In Vivo Assays: These studies are conducted in living organisms. They provide crucial information about receptor distribution and occupancy in a physiological context, accounting for factors like blood-brain barrier penetration, drug metabolism, and competition with endogenous neurotransmitters.[4][5] While ³H-Spiperone is used for in vivo binding and autoradiography in animal models, its derivatives labeled with positron-emitters (e.g., ¹¹C-N-methylspiperone) are used for Positron Emission Tomography (PET) in humans, based on the principles established with the tritiated compound.[6][7]

In Vitro Applications: Receptor Binding Assays

The primary in vitro use of ³H-Spiperone is in saturation and competition binding assays to characterize dopamine D₂-like and serotonin 5-HT₂ₐ receptors.

Data Presentation: Binding Affinity (Kd) and Receptor Density (Bmax)

The following table summarizes quantitative data for ³H-Spiperone binding derived from saturation experiments in various preparations.

| Receptor Target | Preparation | Kd (nM) | Bmax (pmol/mg protein or fmol/mg tissue) | Reference |

| Dopamine D₂ | HEK293 Cells | 0.057 ± 0.013 | 2.41 ± 0.26 pmol/mg protein | [3] |

| Dopamine D₃ | HEK293 Cells | 0.125 ± 0.033 | 1.08 ± 0.14 pmol/mg protein | [3] |

| Dopamine D₂ | Human Brain | ~0.05 | Not specified | [8] |

| Dopamine D₂ | Rat Striatum (in vivo) | Not specified | 34 pmol/g | [9] |

| Dopamine D₂ | Rat Striatum (in vitro) | Not specified | 31 pmol/g | [9] |

| Serotonin 5-HT₂ₐ | Rat Frontal Cortex (in vivo) | Not specified | 32 fmol/mg wet tissue | [6] |

| Dopamine D₂ | Rat Striatum (in vivo) | Not specified | ~90 fmol/mg wet tissue | [6] |

| Dopamine D₂/D₃ | Cat Caudate | Not specified | Not specified | [10] |

| Dopamine D₃ | Human Embryonic Kidney Cells | 0.10 | 1.35 pmol/mg | [11] |

| Dopamine D₂ | Porcine Striatal Membranes | ~2 nM (for competition assay) | Not specified | |

| Dopamine D₂ | B-lymphoblastoid Membranes | 0.5 | 1.72 x 10⁻¹⁵ mol/mg protein | [12] |

Experimental Protocol: ³H-Spiperone Competition Binding Assay

This protocol is designed to determine the affinity (Ki) of a test compound for dopamine D₂/D₃ or serotonin 5-HT₂ₐ receptors.[13][14]

1. Materials:

- Radioligand: ³H-Spiperone.

- Membrane Preparation: Crude membranes from cells (e.g., HEK293) expressing the receptor of interest or from brain tissue (e.g., striatum for D₂).[3][14]

- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, 0.025% ascorbic acid, 0.001% Bovine Serum Albumin (BSA).[3][14]

- Test Compounds: Unlabeled competitor compounds at various concentrations.

- Non-Specific Binding (NSB) Control: A high concentration of a known antagonist (e.g., 2 µM (+)-butaclamol).[3][14]

- Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation vials, scintillation fluid, and a scintillation counter.[14]

2. Procedure:

- Membrane Preparation: Homogenize cells or tissue in a suitable buffer, centrifuge to pellet the membranes, and resuspend the pellet in the assay buffer.[14] Determine protein concentration using a standard method (e.g., Lowry or Bradford assay).[3]

- Assay Setup: In a 96-well plate, add the following components in order for a final volume of 200-800 µL:[3][14]

- Assay Buffer.

- Membrane suspension (e.g., 10-50 µg protein).[3]

- One of the following:

- Assay buffer for Total Binding (TB) .

- NSB control (e.g., 2 µM (+)-butaclamol) for Non-Specific Binding .

- Test compound at increasing concentrations.

- Reaction Initiation: Add ³H-Spiperone to all wells. The final concentration should be approximately 2-3 times its Kd value to ensure sufficient receptor occupancy.[13][15]

- Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking to allow the binding to reach equilibrium.[3][14]

- Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound ³H-Spiperone from the free radioligand.[14]

- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.[14]

- Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.[14]

3. Data Analysis:

- Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of ³H-Spiperone used and Kd is its dissociation constant for the receptor.[3]

Mandatory Visualization: In Vitro Binding Assay Workflow

In Vivo Applications: Autoradiography and PET Principles

In vivo studies with ³H-Spiperone and its analogs are used to determine the anatomical distribution and occupancy of receptors within the brain.

Experimental Protocol: In Vitro Autoradiography

This technique uses slide-mounted tissue sections to visualize receptor locations.[16][17]

1. Materials:

- Tissue: Fresh frozen rodent brain tissue, sectioned on a cryostat (e.g., 20 µm thick) and thaw-mounted onto gelatin-coated slides.

- Radioligand: ³H-Spiperone.

- Buffers:

- Pre-incubation Buffer: 50 mM Tris-HCl (pH 7.4) containing salts like NaCl, KCl, CaCl₂, and MgCl₂.[17]

- Incubation Buffer: Pre-incubation buffer containing ³H-Spiperone.

- Displacing Agents: Specific antagonists to define different receptor populations (e.g., a dopamine antagonist for D₂ sites, a serotonin antagonist for 5-HT₂ₐ sites).[16]

- NSB Control: A high concentration of an unlabeled ligand (e.g., (+)-butaclamol) added to the incubation buffer for adjacent sections.

- Equipment: Coplin jars, tritium-sensitive film or phosphor imaging plates, and an image analysis system.

2. Procedure:

- Slide Preparation: Bring slide-mounted tissue sections to room temperature.

- Pre-incubation: Pre-incubate the slides for ~60 minutes at room temperature in pre-incubation buffer to rehydrate the tissue and dissociate endogenous ligands.[17]

- Incubation: Incubate the slides in the incubation buffer containing a low nanomolar concentration of ³H-Spiperone for an appropriate time to reach equilibrium. A parallel set of slides should be incubated in the presence of the NSB control.

- Washing: Wash the slides in ice-cold buffer to remove unbound radioligand. The duration and number of washes are critical for reducing background noise.

- Drying: Quickly rinse the slides in distilled water to remove buffer salts and then dry them under a stream of cool, dry air.

- Exposure: Appose the labeled and dried slides to tritium-sensitive film or a phosphor imaging plate in a light-tight cassette. Expose for several weeks to months, depending on the radioactivity level.

- Image Development and Analysis: Develop the film or scan the imaging plate. Quantify the optical density in different brain regions using a computerized image analysis system, comparing the total binding to the non-specific binding to determine the specific binding signal.[17]

Mandatory Visualization: Autoradiography Experimental Workflow

Principles of In Vivo PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor density and occupancy in the living brain. While ³H-Spiperone itself is not a PET ligand, its derivatives like ¹¹C-N-methylspiperone are widely used.[6] In vitro data from ³H-Spiperone studies are essential for interpreting PET results.

-

Receptor Occupancy: In drug development, PET is used to determine the percentage of target receptors occupied by a drug candidate at various doses. An animal or human subject is administered the unlabeled drug, followed by an injection of the radiolabeled PET ligand. The reduction in the PET signal in the target brain region compared to a baseline scan reflects the degree of receptor occupancy by the drug.[18][19] This is critical for establishing dose-response relationships and therapeutic windows.

-

Binding Potential (BP): PET data is often quantified as the binding potential (BP_ND), which is a ratio of the specific binding to the non-displaceable (free and non-specific) binding at equilibrium. It is an index of the available receptor density (B_avail).[19]

Mandatory Visualization: PET Receptor Occupancy Logic

Associated Signaling Pathways

³H-Spiperone is an antagonist, meaning it binds to receptors and blocks the action of the endogenous agonist (dopamine or serotonin). Understanding the signaling pathways these receptors initiate is crucial for interpreting the functional consequences of receptor binding.

Dopamine D₂ Receptor Signaling

The D₂ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[20][21]

-

Canonical Gαi/o Pathway: Upon activation, the D₂ receptor promotes the dissociation of the Gαi/o subunit, which directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[21][22]

-

Gβγ Subunit Signaling: The released Gβγ dimer can modulate other effectors, most notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[23][24] This activation leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.[23][24]

-

β-Arrestin Pathway: Like many GPCRs, the D₂ receptor can also signal through a G protein-independent pathway involving β-arrestin 2.[20] This pathway can scaffold various signaling molecules, including kinases like Akt and phosphatases like PP2A, leading to distinct cellular outcomes.[20]

Mandatory Visualization: Dopamine D₂ Receptor Signaling Pathway

Serotonin 5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a GPCR that primarily couples to the Gαq/11 pathway.[25][26]

-